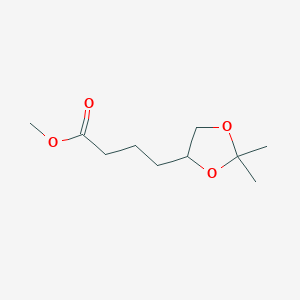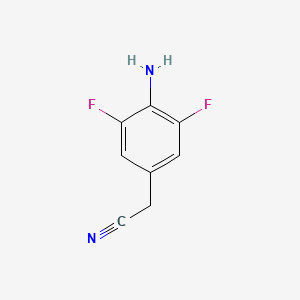
2-(4-Amino-3,5-difluorophenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Amino-3,5-difluorophenyl)acetonitrile is an organic compound with the molecular formula C8H6F2N2. This compound is characterized by the presence of an amino group and two fluorine atoms attached to a benzene ring, along with an acetonitrile group. It is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3,5-difluorophenyl)acetonitrile typically involves the reaction of 3,5-difluoroaniline with acetonitrile in the presence of a suitable catalyst. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Amino-3,5-difluorophenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions typically require bases like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Primary amines.
Substitution: Hydroxyl or alkyl-substituted derivatives.
Applications De Recherche Scientifique
2-(4-Amino-3,5-difluorophenyl)acetonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the development of enzyme inhibitors and other bioactive molecules.
Medicine: It is a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Amino-3,5-difluorophenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivative being used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3,5-Difluorophenyl)acetonitrile: Lacks the amino group, resulting in different reactivity and applications.
2-(4-Amino-2,6-difluorophenyl)acetonitrile: Similar structure but with different fluorine atom positions, affecting its chemical behavior.
Uniqueness
2-(4-Amino-3,5-difluorophenyl)acetonitrile is unique due to the specific positioning of the amino and fluorine groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized pharmaceuticals and agrochemicals.
Propriétés
Formule moléculaire |
C8H6F2N2 |
|---|---|
Poids moléculaire |
168.14 g/mol |
Nom IUPAC |
2-(4-amino-3,5-difluorophenyl)acetonitrile |
InChI |
InChI=1S/C8H6F2N2/c9-6-3-5(1-2-11)4-7(10)8(6)12/h3-4H,1,12H2 |
Clé InChI |
PVVPWZDWOLBXCK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)N)F)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



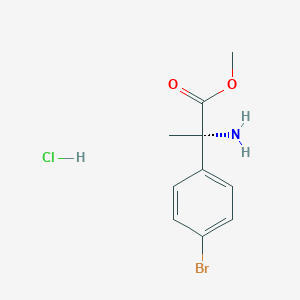

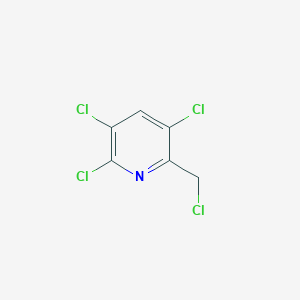
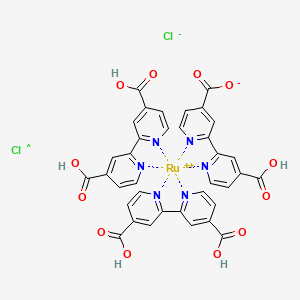

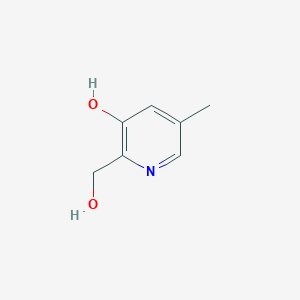
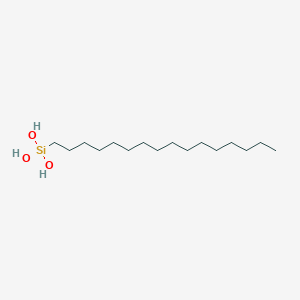
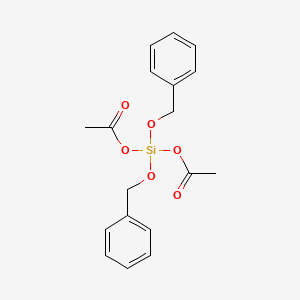
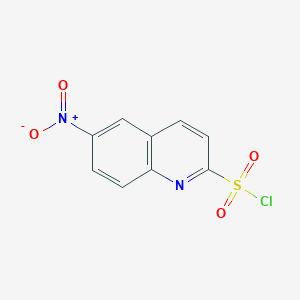

![2-Chloro-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13130670.png)
